Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole
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Overview
Description
Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 313.32 g/mol
This compound belongs to the class of isoxazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms. The “trans” configuration indicates the relative positions of the substituents on the isoxazole ring.
Preparation Methods
Synthetic Routes::
Starting Materials: The synthesis typically begins with commercially available starting materials, such as 4-methoxybenzaldehyde and nitrobenzene.
Step 1 - Formation of 4-(4-methoxyphenyl)-3-buten-2-one:
Step 2 - Cyclization to Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole:
- While not widely produced industrially, research laboratories synthesize this compound for various applications.
Chemical Reactions Analysis
Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole can undergo several reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen and palladium catalysts.
Substitution: Substitution reactions at the phenyl or methoxy group positions.
Oxidation: Oxidation of the isoxazole ring to form various derivatives.
Common reagents include hydrogen gas, Raney nickel, and Lewis acids. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It exhibits potential pharmacological activities, including anti-inflammatory and antioxidant effects.
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its biological interactions and potential therapeutic targets.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, similar compounds include other isoxazoles and nitrophenyl derivatives.
Properties
Molecular Formula |
C16H14N2O4 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(4S,5S)-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)17-22-16(14)18(19)20/h2-10,14,16H,1H3/t14-,16-/m0/s1 |
InChI Key |
PXWBFLOLBHJIAX-HOCLYGCPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](ON=C2C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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